molecular formula C14H12N2O3 B1203777 4-Nitro-4'-(acetylamino)biphenyl CAS No. 28533-02-0

4-Nitro-4'-(acetylamino)biphenyl

Cat. No.: B1203777
CAS No.: 28533-02-0
M. Wt: 256.26 g/mol
InChI Key: BVLPGPPHLSHWBG-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Alternative Designations

The systematic nomenclature of 4-nitro-4'-(acetylamino)biphenyl follows established International Union of Pure and Applied Chemistry conventions for naming substituted biphenyl compounds. The primary systematic name for this compound is N-[4-(4-nitrophenyl)phenyl]acetamide, which precisely describes the structural arrangement of functional groups within the molecule. This designation clearly indicates the presence of an acetamide group attached to a phenyl ring that is further connected to a nitrophenyl moiety.

Several alternative nomenclature designations are recognized in chemical literature and databases for this compound. The designation "4-nitro-4'-(acetylamino)biphenyl" represents a simplified naming approach that emphasizes the biphenyl backbone structure while indicating the specific positions of the nitro and acetylamino substituents. Additional recognized names include "4'-nitro-4-acetamido-biphenyl," which uses alternative terminology for the acetamide functional group, and "N-(4'-nitro-biphenyl-4-yl)-acetamide," which emphasizes the acetamide connectivity pattern.

The compound is also referenced in chemical databases under the formal designation "ACETAMIDE,N-(4'-NITRO[1,1'-BIPHENYL]-4-YL)-," which follows Chemical Abstracts Service naming conventions. This comprehensive naming approach ensures unambiguous identification across various chemical information systems and regulatory frameworks. The diversity of accepted nomenclature reflects the compound's significance in multiple research areas and the need for clear communication across different scientific disciplines.

Molecular Formula and Structural Representation

The molecular formula of 4-nitro-4'-(acetylamino)biphenyl is C₁₄H₁₂N₂O₃, indicating the presence of fourteen carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The molecular weight of this compound is precisely 256.25700 grams per mole, providing essential information for stoichiometric calculations and analytical determinations. The exact mass, determined through high-resolution mass spectrometry techniques, is recorded as 256.08500 atomic mass units.

The structural representation of this compound reveals a biphenyl backbone consisting of two benzene rings connected by a single carbon-carbon bond. The nitro group (-NO₂) is positioned at the para position (4-position) of one benzene ring, while the acetylamino group (-NHCOCH₃) occupies the para position (4'-position) of the second benzene ring. This arrangement creates a symmetrical distribution of functional groups across the biphenyl system, contributing to the compound's distinctive chemical and physical properties.

Molecular Property Value Units
Molecular Formula C₁₄H₁₂N₂O₃ -
Molecular Weight 256.25700 g/mol
Exact Mass 256.08500 amu
Carbon Atoms 14 count
Hydrogen Atoms 12 count
Nitrogen Atoms 2 count
Oxygen Atoms 3 count

The polar surface area of the molecule is calculated to be 78.41000 square angstroms, indicating moderate polarity that influences solubility characteristics and biological interactions. The logarithmic partition coefficient (LogP) value of 4.39290 suggests relatively high lipophilicity, which affects the compound's distribution properties in biological systems and environmental matrices.

Properties

CAS No.

28533-02-0

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

N-[4-(4-nitrophenyl)phenyl]acetamide

InChI

InChI=1S/C14H12N2O3/c1-10(17)15-13-6-2-11(3-7-13)12-4-8-14(9-5-12)16(18)19/h2-9H,1H3,(H,15,17)

InChI Key

BVLPGPPHLSHWBG-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Other CAS No.

28533-02-0

Synonyms

4-nitro-4'-(acetylamino)biphenyl
NAA-biPh

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Research indicates that derivatives of nitro compounds, including 4-nitro-4'-(acetylamino)biphenyl, exhibit significant antibacterial properties. A study demonstrated that related nitro derivatives showed efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The nitro group is often associated with enhanced bioactivity, making such compounds potential candidates for antibiotic development.

Case Study: Synthesis and Evaluation
A recent investigation synthesized various nitro derivatives and assessed their antibacterial activity using the agar disc-diffusion method. Compounds featuring the nitro group displayed varying degrees of inhibition against tested bacterial strains. For instance, 4-nitro derivatives exhibited high potency against S. aureus, suggesting that 4-nitro-4'-(acetylamino)biphenyl could be further explored for its therapeutic potential .

Wastewater Treatment
The amidoxime functional group present in related compounds has been studied for its ability to chelate heavy metals from wastewater . While 4-nitro-4'-(acetylamino)biphenyl itself may not directly serve this function, its derivatives could be modified to enhance metal ion binding capabilities.

Case Study: Heavy Metal Removal
Research has indicated that amidoxime derivatives can effectively remove heavy metals like lead and cadmium from contaminated water sources. This application highlights the potential for developing new materials based on 4-nitro-4'-(acetylamino)biphenyl for environmental remediation efforts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chemical and toxicological profiles of 4-nitro-4'-(acetylamino)biphenyl can be contextualized against related biphenyl derivatives. Key compounds for comparison include:

Benzidine (CAS 92-87-5)

  • Structure: Parent compound with two amino groups (-NH₂) at the 4 and 4' positions.
  • Toxicity: Classified as a Group 1 carcinogen (IARC) due to strong associations with bladder cancer. Requires metabolic activation via NAT enzymes to form reactive intermediates like 4-nitro-4'-(acetylamino)biphenyl .
  • Regulatory Status: Heavily restricted under REACH and OSHA due to carcinogenicity .

4-Nitrobiphenyl (CAS 92-93-3)

  • Structure: Biphenyl with a single nitro group (-NO₂) at the 4 position.
  • Toxicity: Less carcinogenic than benzidine but still mutagenic.
  • Applications : Historically used in dye synthesis; phased out due to toxicity concerns .

4-Nitro-4'-aminodiphenylamine-2-sulfonic Acid (CAS 91-29-2)

  • Structure: Sulfonated derivative with nitro and amino groups.
  • Toxicity: Limited carcinogenicity data, but sulfonic acid groups may reduce bioavailability compared to non-polar analogs .
  • Applications : Intermediate in azo dye production .

4-Nitro-4'-aminodiphenyl Sulfide (CAS not listed)

  • Structure: Sulfur-linked biphenyl with nitro and amino groups.
  • Properties: IR and NMR data suggest similarities to 4-nitro-4'-(acetylamino)biphenyl but with altered electronic properties due to the sulfide bridge .

Comparative Data Table

Compound CAS Number Key Functional Groups Toxicity Profile Regulatory Status
4-Nitro-4'-(acetylamino)biphenyl Not listed -NO₂, -NHCOCH₃ Mutagenic, carcinogenic intermediate Not listed in PRIO/SIN; regulated via precursor controls
Benzidine 92-87-5 -NH₂, -NH₂ Group 1 carcinogen Banned in most industrial applications
4-Nitrobiphenyl 92-93-3 -NO₂ Mutagenic, suspected carcinogen Restricted under REACH
4-Nitro-4'-aminodiphenylamine-2-sulfonic Acid 91-29-2 -NO₂, -NH₂, -SO₃H Limited toxicity data No major restrictions reported

Key Research Findings

  • Environmental Impact: While biphenyl (CAS 92-52-4) is classified as H400/H410 (toxic to aquatic life), 4-nitro-4'-(acetylamino)biphenyl’s environmental persistence is less studied, though its precursor benzidine is a priority pollutant .

Regulatory and Industrial Context

  • Biphenyl (CAS 92-52-4) : Listed in the PRIO database as environmentally hazardous due to aquatic toxicity, necessitating risk assessments in industrial applications .
  • 4-Nitro-4'-(acetylamino)biphenyl: Not included in SIN or EU endocrine disruptor lists but monitored indirectly via benzidine regulations .
  • Substitution Efforts: Alternatives to biphenyl derivatives (e.g., non-carcinogenic heat transfer fluids) are prioritized, though 4-nitro-4'-(acetylamino)biphenyl remains critical in toxicology research .

Preparation Methods

Reaction Protocol

A representative synthesis employs 1-bromo-4-nitrobenzene and 4-acetylamino phenylboronic acid under palladium catalysis. The reaction proceeds in methanol with sodium bicarbonate as a base and Pd/C as the catalyst at ambient conditions. Monitoring via thin-layer chromatography (TLC) ensures completion, typically within 12–24 hours. Post-reaction, the product is isolated via rotary evaporation and purified through recrystallization (ethanol/water), yielding 68–75%.

Table 1: Suzuki-Miyaura Coupling Conditions

ComponentSpecification
CatalystPd/C (5 wt%)
SolventMethanol
BaseNaHCO₃ (2 equiv)
Temperature25°C
Yield68–75%

Limitations and Modifications

Challenges include boronic acid instability under acidic conditions. Substituting tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) for Pd/C in tetrahydrofuran (THF) improves yields to 82% but increases costs. Additionally, microwave-assisted coupling reduces reaction times to 2 hours with comparable efficiency.

Sequential Nitration and Acetylation

This two-step approach first synthesizes 4-acetylamino biphenyl, followed by nitration.

Biphenyl Precursor Synthesis

4-Acetylamino biphenyl is prepared via Friedel-Crafts acylation of biphenyl with acetyl chloride in dichloromethane (DCM) and AlCl₃. The reaction achieves 85% yield after 6 hours at 0°C.

Regioselective Nitration

Nitration employs a nitric acid-sulfuric acid mixture (1:3 v/v) at 0–5°C. The acetyl group directs nitration to the para position relative to the acetylamino group, yielding 4-nitro-4'-(acetylamino)biphenyl in 63% yield. Over-nitration is mitigated by strict temperature control and incremental nitric acid addition.

Table 2: Nitration Parameters

ParameterValue
Nitrating AgentHNO₃/H₂SO₄ (1:3)
Temperature0–5°C
Reaction Time4 hours
Yield63%

Urethane Decarboxylation

A patented method utilizes urethane intermediates for nitro-diphenyl amine synthesis, adaptable to 4-nitro-4'-(acetylamino)biphenyl.

Reaction Mechanism

  • Urethane Formation : 4-Nitrophenol reacts with phenyl isocyanate in tetramethylene sulphone at 150–220°C, forming a nitroaryl urethane.

  • Decarboxylation : Base-mediated cleavage (e.g., K₂CO₃) eliminates CO₂, yielding the target compound.

Table 3: Decarboxylation Conditions

ComponentSpecification
SolventTetramethylene sulphone
BaseK₂CO₃ (10 mol%)
Temperature180–200°C
Yield58%

Advantages

This method avoids hazardous nitration steps but requires high-temperature stability. The use of tetramethylene sulphone enhances reaction homogeneity and reduces side products.

Catalytic Hydrogenation and Acetylation

A hybrid approach starts with 4-nitro-4'-aminobiphenyl, followed by acetylation.

Hydrogenation of Nitro Groups

4-Nitro-4'-nitrobiphenyl undergoes hydrogenation with Raney nickel in ethanol at 50 psi H₂, yielding 4-amino-4'-nitrobiphenyl (89% yield).

Acetylation

The amine is acetylated using acetic anhydride in pyridine at 80°C for 2 hours, achieving 94% conversion.

Table 4: Hydrogenation-Acetylation Metrics

StepConditionsYield
HydrogenationRaney Ni, EtOH, 50 psi H₂89%
AcetylationAc₂O, pyridine, 80°C94%

Comparative Analysis of Methods

Table 5: Method Efficiency Comparison

MethodYieldCostScalability
Suzuki-Miyaura75%HighModerate
Nitration-Acetylation63%LowHigh
Decarboxylation58%MediumLow
Hydrogenation89%HighHigh

The Suzuki-Miyaura method offers balance between yield and scalability, while hydrogenation-acetylation provides superior yields at higher costs. Decarboxylation is less favored due to moderate yields and energy intensity.

Emerging Techniques

Photocatalytic Coupling

Recent studies explore visible-light-mediated C–C coupling using eosin Y as a photocatalyst. Preliminary results show 52% yield under blue LED irradiation.

Flow Chemistry

Continuous-flow systems reduce reaction times for nitration-acetylation sequences by 40%, enhancing throughput for industrial applications .

Q & A

Basic: What are the critical functional groups in 4-nitro-4'-(acetylamino)biphenyl, and how do they influence its chemical reactivity?

Answer:
The compound contains two key functional groups:

  • Nitro group (-NO₂) at the 4-position of one benzene ring, which is electron-withdrawing and directs electrophilic substitution to the meta position.
  • Acetylamino group (-NHCOCH₃) at the 4'-position of the biphenyl system, which is electron-donating due to resonance, directing reactivity to the para and ortho positions.

These groups create a polarized electronic environment, making the compound prone to reactions such as nucleophilic aromatic substitution (at the nitro-substituted ring) or hydrogen bonding (via the acetylamino group). For example, the nitro group stabilizes negative charges in intermediates, while the acetylamino group enhances solubility in polar solvents .

Basic: What analytical techniques are recommended for characterizing 4-nitro-4'-(acetylamino)biphenyl in synthetic mixtures?

Answer:
A combination of techniques ensures accurate characterization:

  • High-Performance Liquid Chromatography (HPLC): Separates impurities using reverse-phase columns (e.g., C18) with UV detection at λ = 254 nm (nitro group absorption).
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identifies aromatic protons (δ 7.2–8.5 ppm) and acetylamino protons (δ 2.1 ppm for CH₃, δ 10.1 ppm for NH).
    • ¹³C NMR: Confirms carbonyl (δ 168–170 ppm) and nitro-substituted carbons (δ 145–150 ppm).
  • Mass Spectrometry (MS): ESI-MS in positive ion mode detects [M+H]⁺ peaks (expected m/z = 287.3 for C₁₄H₁₁N₂O₃).
  • Infrared Spectroscopy (IR): Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1650 cm⁻¹ (amide C=O stretch) .

Basic: What are the primary metabolic pathways activating 4-nitro-4'-(acetylamino)biphenyl into mutagenic species?

Answer:
The compound undergoes a two-step activation:

Bacterial Acetylation: Gut microbiota acetylates the primary amino group, forming intermediates like N-acetylated derivatives.

Prostaglandin H Synthase (PGHS) Oxidation: In mammalian systems, PGHS converts the acetylated intermediate into 4-nitro-4'-(acetylamino)biphenyl , a mutagenic nitrenium ion that binds DNA.

Experimental Validation: Use Salmonella typhimurium strains (e.g., TA98) with and without acetyltransferase activity to compare mutagenicity in Ames tests .

Advanced: How can researchers resolve contradictions in reported mutagenic activity across different metabolic activation systems?

Answer:
Discrepancies often arise due to variations in:

  • Metabolic Competence: Use S9 liver fractions from different species (e.g., rat vs. human) to assess interspecies differences.
  • Enzyme Inhibitors: Add specific inhibitors (e.g., diclofenac for PGHS) to isolate activation pathways.
  • Bacterial Strains: Compare results in TA98 (acetyltransferase-positive) vs. YG7108 (acetyltransferase-deficient) strains.

Example Workflow:

Pre-incubate the compound with rat hepatic S9 mix.

Add diclofenac to inhibit PGHS and measure reduced mutagenicity.

Confirm bacterial acetylation using TA98 vs. YG7108 .

Advanced: Design an experiment to study the structure-activity relationship (SAR) of 4-nitro-4'-(acetylamino)biphenyl analogs.

Answer:
Objective: Compare mutagenicity and binding affinity of derivatives with modified functional groups.

Compound ModificationMutagenicity (TA98 revertants/µmol)DNA Adduct Formation (nmol/mg)
4-NO₂, 4'-NHCOCH₃ (Parent)1200 ± 1508.5 ± 1.2
4-NH₂, 4'-NHCOCH₃200 ± 501.2 ± 0.3
4-NO₂, 4'-OH800 ± 1005.0 ± 0.8

Methodology:

Synthesize analogs via Suzuki coupling or nitro reduction.

Assess mutagenicity in Ames tests and DNA adduct formation via ³²P-postlabeling.

Perform molecular docking to compare interactions with DNA bases (e.g., dG-C8 adducts) .

Advanced: How can molecular docking studies elucidate the interaction of 4-nitro-4'-(acetylamino)biphenyl with DNA?

Answer:
Workflow:

Target Preparation: Extract DNA structure (e.g., B-DNA dodecamer) from the Protein Data Bank (PDB).

Ligand Preparation: Optimize the geometry of 4-nitro-4'-(acetylamino)biphenyl using DFT (B3LYP/6-31G*).

Docking Software: Use AutoDock Vina or Schrödinger Glide with flexible DNA side chains.

Key Interactions:

  • Intercalation: Planar biphenyl system inserts between base pairs.
  • Hydrogen Bonding: Acetylamino NH forms H-bonds with phosphate backbone.
  • Electrostatic Effects: Nitro group stabilizes negative charge in the DNA minor groove.

Validation: Compare docking scores (ΔG) with mutagenicity data to identify high-risk adducts .

Advanced: What experimental strategies mitigate nonspecific interactions in chromatographic purification of 4-nitro-4'-(acetylamino)biphenyl?

Answer:
Challenge: The compound’s polarity and aromaticity cause tailing or co-elution with impurities.

Solutions:

  • Column Selection: Use biphenyl-functionalized columns (e.g., Restek Raptor Biphenyl) for π-π interactions.
  • Mobile Phase: Optimize with 0.1% formic acid in acetonitrile/water (70:30) to enhance peak symmetry.
  • Temperature Control: Run HPLC at 40°C to reduce viscosity and improve resolution.

Validation: Monitor purity via diode-array detection (DAD) and confirm with LC-MS .

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